
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with a bromo group, a chloromethyl group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene typically involves the bromination and chloromethylation of a benzene derivative. One common method includes the following steps:
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Methoxylation: The methoxy groups can be introduced by reacting the intermediate with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromo and chloro groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Amino, thiol, or alkoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1-dimethoxyethyl)-3-nitrobenzene: Similar structure but with a nitro group instead of a chloro group, leading to different reactivity and applications.
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its chemical properties.
2-(2-Bromo-1,1-dimethoxyethyl)naphthalene: A naphthalene derivative with similar substituents, used in different research contexts.
Propriétés
Numéro CAS |
84508-62-3 |
|---|---|
Formule moléculaire |
C10H12BrClO2 |
Poids moléculaire |
279.56 g/mol |
Nom IUPAC |
1-(2-bromo-1,1-dimethoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C10H12BrClO2/c1-13-10(7-11,14-2)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 |
Clé InChI |
NGPUSQCZMZPVJG-UHFFFAOYSA-N |
SMILES canonique |
COC(CBr)(C1=CC(=CC=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


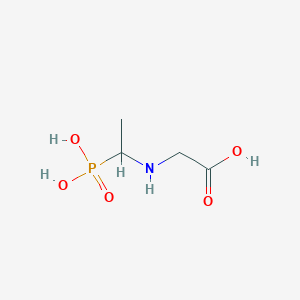
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
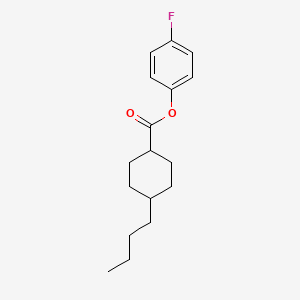
![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
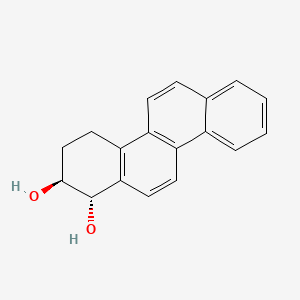
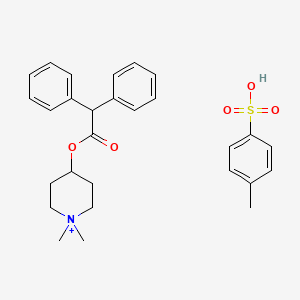
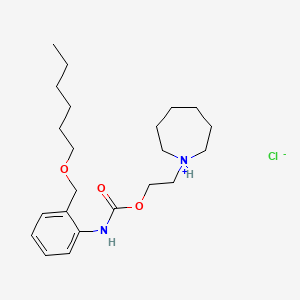
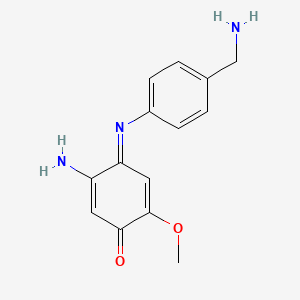
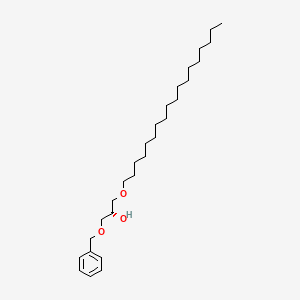
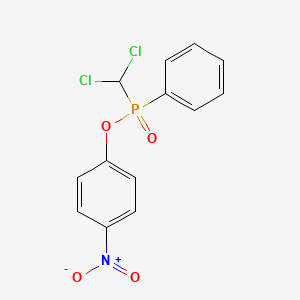

![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)
